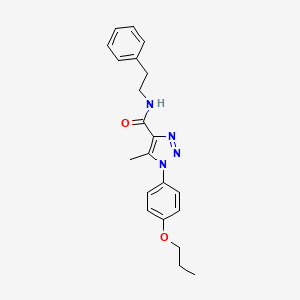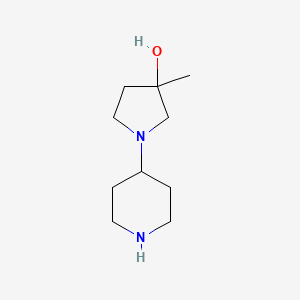
1-(4-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H19N5O4S and its molecular weight is 401.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of triazole derivatives, including compounds structurally related to "1-(4-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide," involves reactions that yield various substituted 1,2,4-triazole compounds. These processes often involve condensation reactions, cyclization, and functional group transformations, highlighting the versatility and reactivity of the triazole core. The structural analysis of these compounds, including crystal structure determinations and spectroscopic characterizations, plays a crucial role in understanding their chemical properties and potential reactivity patterns (Albert & Taguchi, 1972).
Antimicrobial Activities
Research on triazole derivatives has demonstrated their potent antimicrobial activities. Compounds structurally similar to "this compound" have been synthesized and tested against various microorganisms, showing good to moderate antimicrobial properties. These findings suggest potential applications in developing new antimicrobial agents for combating resistant strains of bacteria and fungi (Bektaş et al., 2007).
Antiviral and Anti-Inflammatory Properties
Triazole compounds have also been evaluated for their antiviral and anti-inflammatory activities. Studies have explored the synthesis of novel triazole derivatives and their subsequent testing against various viral strains, including influenza viruses, demonstrating significant antiviral activities. Additionally, the anti-inflammatory potential of these compounds suggests their applicability in designing new therapeutic agents for treating inflammatory conditions (Hebishy et al., 2020).
Organic Synthesis and Chemical Reactivity
The triazole core is a versatile scaffold in organic synthesis, serving as a building block for the construction of complex molecular architectures. The reactivity of triazole derivatives, including nucleophilic substitution reactions, cycloadditions, and rearrangements, has been leveraged in synthesizing various heterocyclic compounds. These synthetic strategies enable the development of compounds with potential applications in materials science, catalysis, and as intermediates in the synthesis of more complex molecules (Pokhodylo & Obushak, 2019).
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would involve interacting with biological molecules in the body. Without more specific information, it’s difficult to predict the exact mechanism of action .
Orientations Futures
The future directions for research on this compound could involve studying its synthesis, properties, and potential applications. For example, researchers might investigate new methods of synthesizing the compound or new reactions it can undergo. If the compound has potential therapeutic properties, it could be studied in the context of drug development .
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-3-27-15-8-6-14(7-9-15)23-12(2)17(21-22-23)18(24)20-13-4-10-16(11-5-13)28(19,25)26/h4-11H,3H2,1-2H3,(H,20,24)(H2,19,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDOQCQDWREKTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
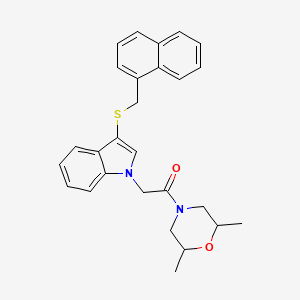


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2516431.png)
![3-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-5-(4-fluorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one](/img/structure/B2516432.png)
![Methyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2516433.png)

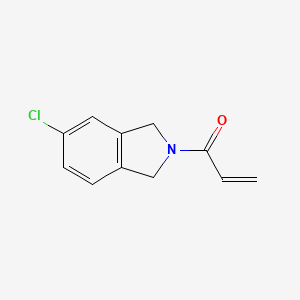
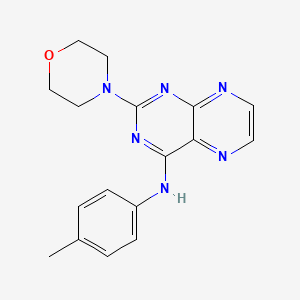
![2-amino-1-(3-methylbutyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2516442.png)

![2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2516446.png)
